molecular formula C18H21NO2S B2941641 N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049524-83-5

N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2941641
CAS No.: 1049524-83-5
M. Wt: 315.43
InChI Key: YERIMZYQZFXJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound of significant interest in medicinal chemistry research. It features a cyclopentanecarboxamide core structure, a motif present in compounds investigated as potential therapeutic agents. Specifically, cyclopentathiophene carboxamide derivatives have been identified in scientific literature as a class of platelet activating factor receptor (PAFR) antagonists . The platelet activating factor (PAF) pathway is a critical lipid mediator system implicated in a wide range of inflammatory processes . By targeting the PAFR, research compounds within this structural class are being explored for their potential in treating conditions such as ocular diseases, allergies, and other inflammation-related disorders . The structure of this compound, which integrates a thiophene ring and a methoxy-methylphenyl group, suggests it is a candidate for investigating structure-activity relationships (SAR) and optimizing pharmacological properties. This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature for handling and safety protocols prior to use.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-13-7-8-15(21-2)14(12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-22-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERIMZYQZFXJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the phenyl and thiophene components. The thiophene component can be synthesized through a cyclization reaction of a suitable precursor, such as thiophene-2-carboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound has been investigated for its therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Thiophene-Containing Antiproliferative Agents

For instance, compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC50 = 10.25 µM) and (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (IC50 = 9.39 µM) demonstrate potent antiproliferative activity against human breast cancer cells, surpassing doxorubicin (IC50 ~30 µM) .

Key Structural Differences :

  • Sulfonamide vs.
  • Substituent Effects : The methoxy-methylphenyl group in the target compound may enhance membrane permeability compared to the pyrimidine or benzothiazole moieties in derivatives.

Table 1: Antiproliferative Thiophene Derivatives

Compound Core Structure IC50 (µM) Key Substituents
Target Compound Cyclopentanecarboxamide Not reported 2-Methoxy-5-methylphenyl
Compound 26 Sulfonamide 10.25 Thiazol-2-yl
Compound 29 Prop-2-en-1-one 9.39 4-Methoxybenzo[d]thiazole

Cyclopentanecarboxamide-Based Antivirals

In , cyclopentanecarboxamide derivatives like Compound 37 (N-((1R)-1-(3-(5-((3-Aminocyclopentane-1-carboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-5-(azetidin-3-ylamino)-2-methylbenzamide) are designed as non-covalent SARS-CoV-2 PLpro inhibitors. These compounds leverage rigid cyclopentane and azetidine rings for target binding .

Key Structural Differences :

  • Azetidine/Piperidine Additions : compounds incorporate nitrogen-rich heterocycles (e.g., azetidine) absent in the target compound, likely improving protease inhibition through polar interactions.
  • Biological Target Specificity : The target compound’s lack of charged groups may limit its utility in viral protease inhibition but could favor other targets like kinases or receptors.

Opioid Receptor Ligands

Cyclopentylfentanyl (), an opioid analog, shares the cyclopentanecarboxamide core with the target compound but differs critically in its piperidine and phenyl substituents, enabling µ-opioid receptor agonism .

Table 2: Cyclopentanecarboxamide Pharmacological Profiles

Compound Key Substituents Biological Activity
Target Compound 2-Methoxy-5-methylphenyl, thiophene Unknown
Cyclopentylfentanyl Piperidine, phenylethyl Opioid receptor agonist
Compound 37 Azetidine, aminocyclopentane SARS-CoV-2 PLpro inhibitor

Physicochemical and Structural Comparisons

Molecular Weight and Solubility :

  • The target compound (estimated molecular weight ~345 g/mol) is smaller than ’s Compound 37 (~550 g/mol), suggesting better bioavailability.
  • The methoxy group in the target compound may increase solubility compared to purely hydrophobic analogs like methyl 4-cyclopentaneamidobenzoate () .

Crystallographic Analysis :
Tools like SHELXL () and Mercury CSD () enable precise structural comparisons. For example, the thiophene ring’s planarity and cyclopentane puckering could influence packing patterns in crystal lattices, affecting dissolution rates .

Biological Activity

N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H17NO2S
Molecular Weight299.38 g/mol
InChI Key[InChI Key here]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene ring and amide functional groups are believed to facilitate binding to these targets, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to various therapeutic effects.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, potentially resulting in anti-inflammatory or analgesic effects.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have suggested that compounds with similar structures possess antimicrobial properties. The potential for this compound to act against bacterial and fungal pathogens is under investigation.

Anticancer Properties

Research indicates that certain derivatives of thiophene-based compounds exhibit anticancer activities through apoptosis induction in cancer cells. Preliminary studies suggest that this compound might share similar properties, making it a candidate for further anticancer research.

Anti-inflammatory Effects

Given the structural characteristics of the compound, it may exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines or inhibiting pathways such as NF-kB.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives and related compounds. Below are notable findings relevant to this compound:

  • Study on Anticancer Activity : A study demonstrated that similar thiophene derivatives inhibited cell proliferation in various cancer cell lines through cell cycle arrest and apoptosis induction .
  • Antimicrobial Efficacy : Research indicated that thiophene-containing compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanism : A recent study highlighted the potential of thiophene derivatives in reducing inflammation markers in animal models, suggesting a pathway for therapeutic applications in inflammatory diseases .

Q & A

Q. Methodological Answer :

  • Perform Ames tests (with/without S9 metabolic activation) to assess mutagenicity.
  • Use density functional theory (DFT) to calculate electrophilicity indices (ω) of potential metabolites. High ω values (>5 eV) correlate with DNA adduct formation.
  • Compare with structural analogs: Compounds with electron-withdrawing groups (e.g., nitro) exhibit higher genotoxicity than methoxy-substituted derivatives .

What advanced techniques are employed to study substituent effects on the pharmacokinetic profile of cyclopentanecarboxamide derivatives?

Advanced Research Question
Substituents like methoxy and methyl groups influence logP, solubility, and metabolic stability. For example:

  • Lipophilicity : Measure logP via shake-flask method or HPLC retention time.
  • Metabolic stability : Use liver microsome assays (human/rat) to quantify half-life (t₁/₂).
  • Permeability : Caco-2 cell monolayers predict intestinal absorption.

Case Study : In related compounds, methoxy groups reduce metabolic clearance by sterically shielding hydrolysis-prone amide bonds .

How can conflicting SAR data for cyclopentanecarboxamide analogs be resolved using multivariate statistical analysis?

Advanced Research Question
Contradictions in SAR often arise from unaccounted variables (e.g., assay conditions, substituent electronic effects).

Q. Methodological Answer :

  • Apply partial least squares (PLS) regression to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity.
  • Include crystallographic parameters (e.g., dihedral angles ) as independent variables.
  • Validate models using leave-one-out cross-validation (LOOCV) and external test sets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.